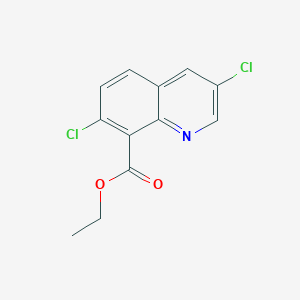

Ethyl 3,7-dichloroquinoline-8-carboxylate

Beschreibung

Contextualization within Quinoline (B57606) Chemistry and its Research Significance

Quinoline, a bicyclic heterocyclic aromatic compound, forms the structural backbone of a vast array of synthetic and naturally occurring molecules. researchgate.net The quinoline scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities. researchgate.net This has historically included the development of pivotal antimalarial drugs and continues to drive research into new anticancer, antibacterial, and anti-inflammatory agents. researchgate.netgoogle.com The versatility of the quinoline ring system allows for functionalization at various positions, enabling the fine-tuning of its electronic and steric properties to achieve desired biological or material characteristics.

The Role of the 3,7-Dichloroquinoline (B128350) Scaffold in Scientific Inquiry

The introduction of chlorine atoms onto the quinoline core at the 3 and 7 positions creates a distinct electronic environment that significantly influences the molecule's reactivity and biological activity. The parent acid of the title compound, 3,7-dichloroquinoline-8-carboxylic acid, is a potent and widely used herbicide known as quinclorac (B55369). researchgate.netnih.gov This agricultural application has spurred considerable research into the mode of action and environmental fate of compounds bearing the 3,7-dichloroquinoline scaffold. Beyond its herbicidal properties, this scaffold serves as a valuable synthetic intermediate for the creation of more complex molecules, with the chlorine substituents providing handles for further chemical modification.

Overview of Current Academic Research Trajectories for Ethyl 3,7-dichloroquinoline-8-carboxylate

Current research on Ethyl 3,7-dichloroquinoline-8-carboxylate is primarily centered on its synthesis, structural characterization, and its potential as a precursor for novel derivatives. While the biological activity of its parent carboxylic acid is well-documented, the ethyl ester is being investigated as a key intermediate in the synthesis of new agrochemicals and potentially as a building block for coordination polymers and materials with interesting photophysical properties. The esterification of quinclorac to its ethyl ester can modify its solubility, permeability, and reactivity, opening avenues for new applications beyond its established herbicidal role.

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 3,7-dichloroquinoline-8-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl2NO2/c1-2-17-12(16)10-9(14)4-3-7-5-8(13)6-15-11(7)10/h3-6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBMFMZCRPLYVHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC2=CC(=CN=C21)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80517904 | |

| Record name | Ethyl 3,7-dichloroquinoline-8-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80517904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84087-34-3 | |

| Record name | Ethyl 3,7-dichloroquinoline-8-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80517904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Preparation Strategies

Direct Esterification Approaches for Ethyl 3,7-dichloroquinoline-8-carboxylate

Direct esterification methods provide a straightforward pathway to the target ethyl ester from its corresponding carboxylic acid.

Esterification of 3,7-dichloroquinoline-8-carboxylic Acid with Triethyl Phosphite under Reflux Conditions

A documented method for the preparation of Ethyl 3,7-dichloroquinoline-8-carboxylate involves the reaction of 3,7-dichloroquinoline-8-carboxylic acid with triethyl phosphite. nih.govnih.gov This reaction is conducted under reflux conditions to yield the desired ester. nih.goviucr.org While the detailed mechanism of this specific transformation is not extensively elaborated, it serves as a reported pathway to the title compound. nih.goviucr.org The product can be purified by recrystallization from ethanol (B145695), and single crystals suitable for X-ray analysis have been obtained by slow evaporation from an acetone/petroleum ether mixture. nih.goviucr.org

Esterification of 3,7-dichloroquinoline-8-carboxylic Acid with Ethanol

A conventional and widely applied method for converting carboxylic acids to esters is the Fischer-Speier esterification. masterorganicchemistry.comchemguide.co.uk This acid-catalyzed equilibrium reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid or tosic acid. masterorganicchemistry.comyoutube.com

In the context of Ethyl 3,7-dichloroquinoline-8-carboxylate synthesis, this would involve reacting 3,7-dichloroquinoline-8-carboxylic acid with ethanol and an acid catalyst. The reaction is reversible, and to drive the equilibrium towards the product ester, ethanol is typically used in large excess as the solvent. masterorganicchemistry.comyoutube.com The removal of water as it is formed, for instance by using a Dean-Stark apparatus, can also be employed to achieve high yields. youtube.com

Table 1: Fischer-Speier Esterification Parameters

| Reactants | Catalyst (Examples) | Key Conditions | Byproduct |

|---|

Investigation of Acid-Catalyzed Esterification for Analogues

The principle of acid-catalyzed esterification is a robust and general method applicable to a wide range of carboxylic acids, including various quinoline-based analogues. rsc.org The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. youtube.com The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of water yield the final ester. masterorganicchemistry.com The success of this method for synthesizing diverse quinoline-4-carboxylic acid derivatives, for example, underscores its broad applicability within this class of compounds. nih.gov The reactivity can be influenced by the electronic and steric nature of substituents on both the carboxylic acid and the alcohol. researchgate.net

Synthesis of the 3,7-Dichloroquinoline-8-carboxylic Acid Precursor (Quinclorac)

The precursor, 3,7-dichloroquinoline-8-carboxylic acid (Quinclorac), is a well-known herbicide. nih.govresearchgate.net Its synthesis is a critical prerequisite for the production of its ethyl ester.

Skraup Cyclization from Substituted Anilines and Subsequent Chemical Transformations

A common preparative route to Quinclorac (B55369) begins with a Skraup cyclization. nih.goviucr.org This classic reaction synthesizes quinolines by heating an aniline (B41778) with sulfuric acid, glycerol (B35011), and an oxidizing agent. wikipedia.org In this specific synthesis, the starting material is 2-methyl-3-chloroaniline. nih.govresearchgate.net The Skraup reaction proceeds through several stages: the dehydration of glycerol by sulfuric acid to form acrolein, the Michael addition of the aniline to acrolein, followed by acid-catalyzed cyclization and finally, oxidation to form the quinoline (B57606) ring system. iipseries.orgnumberanalytics.com This initial cyclization yields a substituted quinoline intermediate, which must then undergo further transformations to become Quinclorac. nih.gov

Table 2: Skraup Reaction for Quinclorac Precursor

| Aniline Derivative | Reagents | Key Steps | Initial Product Type |

|---|

Regioselective Chlorination and Oxidative Pathways to the Carboxylic Acid

Following the initial Skraup cyclization, the resulting quinoline intermediate undergoes further chemical modifications, specifically chlorination and oxidation, to yield 3,7-dichloroquinoline-8-carboxylic acid. nih.goviucr.org

The process involves regioselective chlorination to introduce the second chlorine atom onto the quinoline ring. Subsequently, the methyl group at the 8-position is oxidized to a carboxylic acid. Various oxidative pathways have been explored for this transformation on related quinoline systems. One patented method describes the direct oxidation of 7-chloro-8-methylquinoline (B132762) compounds using nitric acid in the presence of sulfuric acid and a heavy metal catalyst, such as a vanadium compound. google.com Another approach involves the oxidation of 3,7-dichloro-8-(chloromethyl)quinolone using oxygen with a homogeneous catalyst system in acetic acid. researchgate.net A separate patented process outlines a method for preparing 7-chloro-8-quinoline carboxylic acid via the oxidation of 7-chloro-8-methylquinoline using oxygen with an N-hydroxyphthalimide compound as a catalyst. google.com These methods highlight the chemical strategies employed to convert the methyl group of the quinoline precursor into the final carboxylic acid function.

An in-depth examination of the synthetic pathways and chemical preparation strategies for Ethyl 3,7-dichloroquinoline-8-carboxylate reveals a landscape of intricate and evolving chemical methodologies. This article focuses exclusively on the synthesis of this specific compound and its structurally related derivatives, adhering to a precise framework that explores catalytic systems, advanced synthetic protocols, and the optimization of reaction conditions.

Chemical Reactivity and Transformation Pathways

Hydrolytic Stability and Ester Cleavage Reactions of Ethyl 3,7-dichloroquinoline-8-carboxylate

The presence of the ethyl ester group at the C-8 position is a key site for chemical reaction, particularly hydrolysis. Ester cleavage, typically conducted under acidic or basic conditions, would break the ester bond.

This reaction yields 3,7-dichloroquinoline-8-carboxylic acid, a well-known herbicide commonly referred to as quinclorac (B55369), and ethanol (B145695). researchgate.netwikipedia.orgepa.gov The synthesis of Ethyl 3,7-dichloroquinoline-8-carboxylate is achieved through the esterification of 3,7-dichloroquinoline-8-carboxylic acid, for example, by reacting it with triethyl phosphite. nih.govnih.goviucr.org The hydrolysis reaction is essentially the reverse of this synthetic pathway.

The stability of the ester is influenced by the electronic effects of the dichloro-substituted quinoline (B57606) ring. Aromatic esters generally exhibit moderate stability, but the conditions of the surrounding medium, such as pH and temperature, will dictate the rate of hydrolysis. While specific kinetic data on the hydrolytic stability of this particular ester is not extensively detailed in the literature, the principles of ester chemistry suggest it is susceptible to cleavage in aqueous acidic or alkaline environments.

Chelation Chemistry and Metal Ion Complexation Studies

Chelation is a process involving the formation of two or more separate coordinate bonds between a polydentate (multiple bonded) ligand and a single central metal ion, creating a ringed structure known as a chelate. ebsco.comlibretexts.org The quinoline-8-carboxylate scaffold is a well-established chelating agent, capable of binding to various metal ions.

Investigation of Ethyl 3,7-dichloroquinoline-8-carboxylate and its Analogues as Ligands for Metal Ions

The parent acid, 3,7-dichloroquinoline-8-carboxylic acid (quinclorac), is known to act as a chelating ligand for metal ions. researchgate.netresearchgate.net It typically coordinates with metals through the nitrogen atom of the quinoline ring and an oxygen atom from the carboxylate group. This forms stable complexes with a variety of metal ions.

Although Ethyl 3,7-dichloroquinoline-8-carboxylate possesses the same quinoline nitrogen, the ester group is a weaker coordinating group than the deprotonated carboxylate. Complexation could occur directly with the ester, likely through the nitrogen and the carbonyl oxygen. However, it is more probable that the ester would first undergo hydrolysis to the carboxylate anion in situ, which then acts as a more potent chelating agent.

Studies on analogues, particularly the parent carboxylic acid, have demonstrated the formation of complexes with several transition metals. These serve as excellent models for the potential complexation behavior of the hydrolyzed ester.

Table 1: Examples of Metal Complexes formed with the Analogous Ligand 3,7-dichloroquinoline-8-carboxylate

| Metal Ion | Complex Formula | Reference |

|---|---|---|

| Cobalt(II) | catena-Poly[cobalt(II)-bis(l-3,7-dichloroquinoline-8-carboxylato-κ³N,O:O')] | nih.gov |

| Nickel(II) | catena-Poly[nickel(II)-bis(µ-3,7-dichloroquinoline-8-carboxylato-κ³N,O:O')] | nih.gov |

Structural and Electronic Properties of Formed Metal Complexes

The structural arrangement of these metal complexes often involves polymeric chains where the carboxylate group bridges two different metal centers. nih.gov In the case of the cobalt(II) and nickel(II) complexes mentioned above, the ligand utilizes the nitrogen atom and both oxygen atoms of the carboxylate group to coordinate, denoted by the kappa notation κ³N,O:O'. nih.gov

Other Potential Chemical Transformations and Functionalization Reactions of the Quinoline Core

The quinoline ring in Ethyl 3,7-dichloroquinoline-8-carboxylate is a versatile scaffold for further chemical modification. Modern synthetic methods, particularly those involving transition-metal-catalyzed C-H activation, have enabled the regioselective functionalization of the quinoline core. nih.govrsc.orgrsc.org

Potential transformations include:

Nucleophilic Aromatic Substitution (SNAr): The chlorine atoms on the quinoline ring can potentially be displaced by nucleophiles. The chlorine at position 7 is on the benzene portion of the ring system, while the chlorine at position 3 is on the pyridine ring. Positions C2 and C4 are most activated towards SNAr in the quinoline system. mdpi.comtandfonline.com While the existing chlorine atoms are not at the most activated positions, reactions under harsh conditions or with specific catalysts might achieve substitution.

C-H Functionalization: Direct C-H functionalization is a powerful tool for modifying the quinoline skeleton without requiring pre-functionalized starting materials. nih.gov Catalytic systems involving metals like palladium, rhodium, iridium, and copper can selectively introduce new functional groups at various positions (e.g., C2, C4, C5, C8) by activating specific C-H bonds. nih.govrsc.orgresearchgate.net This could allow for the introduction of aryl, alkyl, or other groups onto the core of Ethyl 3,7-dichloroquinoline-8-carboxylate.

Reactions at the Nitrogen Atom: The lone pair of electrons on the quinoline nitrogen atom allows it to react with acids to form quaternary salts. pharmaguideline.com It can also be oxidized to form a quinoline N-oxide. mdpi.com This transformation modifies the electronic properties of the ring, facilitating different regioselectivities in subsequent functionalization reactions, such as C2-amination or C2-amidation. nih.govmdpi.com

Reduction of the Ring System: The quinoline ring can be reduced via catalytic hydrogenation. Depending on the conditions, either the pyridine ring or the benzene ring can be selectively reduced. pharmaguideline.com For example, catalytic hydrogenation often yields 1,2,3,4-tetrahydroquinoline. pharmaguideline.com

These potential pathways highlight the utility of Ethyl 3,7-dichloroquinoline-8-carboxylate not only for its intrinsic properties but also as an intermediate for the synthesis of a wider array of complex, functionalized quinoline derivatives.

Structural Elucidation and Advanced Spectroscopic Characterization

X-ray Crystallography for Definitive Molecular Structure Determination

The molecular structure of Ethyl 3,7-dichloroquinoline-8-carboxylate was conclusively determined by single-crystal X-ray crystallography. This technique revealed that the compound crystallizes in the tetragonal space group I41/a. nih.gov The analysis provides a comprehensive understanding of the molecule's solid-state conformation and the intermolecular forces that govern its crystal packing.

| Parameter | Value nih.gov |

|---|---|

| Chemical Formula | C₁₂H₉Cl₂NO₂ |

| Formula Weight | 270.10 |

| Crystal System | Tetragonal |

| Space Group | I41/a |

| a (Å) | 25.4806 (3) |

| c (Å) | 7.3497 (2) |

| V (ų) | 4771.87 (15) |

| Z | 16 |

| Temperature (K) | 296 (2) |

| Radiation | Mo Kα (λ = 0.71073 Å) |

The crystal structure of Ethyl 3,7-dichloroquinoline-8-carboxylate is stabilized by a combination of intermolecular forces, including aromatic π-π stacking and weak C-H···N hydrogen bonds. nih.govnih.gov

π-π Stacking: The molecular packing is significantly influenced by aromatic π-π stacking interactions that occur between the benzene and pyridine rings of adjacent molecules. nih.govnih.gov These interactions are characterized by specific centroid-centroid distances of 3.642 (2) Å and 3.716 (2) Å, which indicates a parallel-displaced arrangement of the quinoline (B57606) ring systems. nih.gov

| Interaction Type | Description | Distance (Å) nih.gov |

|---|---|---|

| π-π Stacking | Centroid-centroid distance between benzene and pyridine rings | 3.642 (2) |

| π-π Stacking | Centroid-centroid distance between benzene and pyridine rings | 3.716 (2) |

| C-H···N Hydrogen Bond | Interaction between methylene hydrogen and pyridine nitrogen | Not specified |

In the solid state, the quinoline ring system of the molecule is essentially planar, with a mean deviation of only 0.007 (2) Å from the least-squares plane defined by its ten constituent atoms. nih.gov A notable conformational feature is the orientation of the ethyl carboxylate group relative to the quinoline ring. The plane formed by the ester group (O1—C10—O2—C11) is nearly perpendicular to the plane of the quinoline ring, with a dihedral angle of 86.6 (1)°. nih.gov This orthogonal arrangement minimizes steric hindrance between the ester group and the quinoline core.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

While X-ray crystallography provides the definitive solid-state structure, NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. It provides detailed information on the connectivity and chemical environment of atoms within a molecule.

Specific experimental ¹H NMR data for Ethyl 3,7-dichloroquinoline-8-carboxylate were not available in the extensively surveyed scientific literature. Such a spectrum would be expected to show distinct signals for the aromatic protons on the quinoline ring and the ethyl group protons, with their chemical shifts and coupling patterns providing confirmation of the structure.

Detailed experimental ¹³C NMR spectral data for Ethyl 3,7-dichloroquinoline-8-carboxylate could not be located in the reviewed literature. A ¹³C NMR spectrum would be crucial for confirming the carbon framework of the molecule, showing separate resonances for each unique carbon atom, including those in the quinoline ring, the carbonyl group, and the ethyl ester moiety.

Information regarding the application of two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) or HETCOR (Heteronuclear Correlation) for the structural elucidation of Ethyl 3,7-dichloroquinoline-8-carboxylate is not present in the available literature. These advanced techniques would be invaluable for unambiguously assigning the proton and carbon signals and confirming the bonding network within the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present within a molecule. By measuring the absorption of infrared radiation at various frequencies, a unique spectrum is generated that corresponds to the vibrational frequencies of the bonds within the molecule.

For Ethyl 3,7-dichloroquinoline-8-carboxylate, the FT-IR spectrum is expected to exhibit several characteristic absorption bands that confirm the presence of its key structural components: the quinoline ring, the chloro substituents, and the ethyl ester group. While a specific experimental spectrum is not publicly available, the expected vibrational frequencies can be predicted based on established correlation tables.

Key expected absorption peaks include a strong band for the carbonyl (C=O) stretching of the ester group, typically found in the range of 1700-1750 cm⁻¹. The presence of the aromatic quinoline system would be indicated by C=C and C=N stretching vibrations in the 1450-1600 cm⁻¹ region and C-H stretching vibrations above 3000 cm⁻¹. The C-O stretching of the ester group would likely appear in the 1000-1300 cm⁻¹ range. Furthermore, the C-Cl stretching vibrations associated with the chloro substituents on the aromatic ring are expected in the fingerprint region, typically below 850 cm⁻¹.

Table 1: Predicted FT-IR Absorption Bands for Ethyl 3,7-dichloroquinoline-8-carboxylate

| Frequency Range (cm⁻¹) | Bond Vibration | Functional Group |

|---|---|---|

| > 3000 | C-H Stretch | Aromatic (Quinoline) |

| 2850-2980 | C-H Stretch | Aliphatic (Ethyl group) |

| 1700-1750 | C=O Stretch | Ester |

| 1450-1600 | C=C / C=N Stretch | Aromatic (Quinoline ring) |

| 1000-1300 | C-O Stretch | Ester |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an indispensable analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about the molecular weight and the structure of a compound through the analysis of its fragmentation patterns. The molecular formula for Ethyl 3,7-dichloroquinoline-8-carboxylate is C₁₂H₉Cl₂NO₂. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This precision allows for the determination of a compound's elemental composition and the confident confirmation of its molecular formula. For Ethyl 3,7-dichloroquinoline-8-carboxylate (C₁₂H₉Cl₂NO₂), the theoretical monoisotopic mass can be calculated with high precision. An experimental HRMS measurement that matches this theoretical value provides unambiguous evidence for the assigned molecular formula, distinguishing it from other potential formulas with the same nominal mass.

Table 2: Theoretical Exact Mass for Ethyl 3,7-dichloroquinoline-8-carboxylate

| Molecular Formula | Isotope | Theoretical Monoisotopic Mass (Da) |

|---|

Note: The table shows the mass for the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O). The isotopic pattern in the mass spectrum, showing peaks for ³⁷Cl isotopes at M+2 and M+4, would also be characteristic.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar, thermally labile molecules. researchgate.net In ESI-MS, the analyte is typically ionized by protonation, forming a protonated molecular ion [M+H]⁺. For Ethyl 3,7-dichloroquinoline-8-carboxylate, this would correspond to an m/z value of approximately 271.

By inducing fragmentation of this parent ion (tandem mass spectrometry or MS/MS), characteristic product ions are formed that help to elucidate the molecular structure. The fragmentation pattern can reveal the presence of specific substructures. Plausible fragmentation pathways for the [M+H]⁺ ion of Ethyl 3,7-dichloroquinoline-8-carboxylate could involve the neutral loss of ethylene (C₂H₄) from the ethyl group or the loss of the entire ethoxy radical (•OC₂H₅).

Table 3: Plausible ESI-MS Fragmentation for Protonated Ethyl 3,7-dichloroquinoline-8-carboxylate

| Ion | m/z (approx.) | Description |

|---|---|---|

| [M+H]⁺ | 271 | Protonated molecular ion |

| [M+H - C₂H₄]⁺ | 243 | Loss of ethylene |

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection specificity of mass spectrometry. nih.gov This hybrid technique is highly effective for assessing the purity of a compound. The LC system separates the target compound from any impurities, such as unreacted starting materials, by-products from the synthesis, or degradation products. As each component elutes from the chromatography column, it enters the mass spectrometer, which serves as a detector. The identity of the main peak corresponding to Ethyl 3,7-dichloroquinoline-8-carboxylate is confirmed by its characteristic mass-to-charge ratio (e.g., m/z 271 for [M+H]⁺). The purity of the sample is determined by comparing the area of the main peak to the total area of all detected peaks in the chromatogram.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique that provides the mass percentages of the constituent elements in a compound. researchgate.net It is typically performed via combustion analysis, where a sample is burned in an excess of oxygen, and the resulting combustion products (such as CO₂, H₂O, and N₂) are collected and quantified. ucalgary.ca From these measurements, the empirical formula of the compound can be determined.

For a new compound to be considered pure, the experimentally determined mass percentages of carbon, hydrogen, and nitrogen must closely match the theoretical values calculated from the proposed molecular formula. nih.gov The generally accepted tolerance for this agreement is within ±0.4%. researchgate.net

Table 4: Theoretical Elemental Composition of Ethyl 3,7-dichloroquinoline-8-carboxylate (C₁₂H₉Cl₂NO₂)

| Element | Symbol | Atomic Mass ( g/mol ) | Molar Mass ( g/mol ) | Theoretical % |

|---|---|---|---|---|

| Carbon | C | 12.011 | 270.11 | 53.36% |

| Hydrogen | H | 1.008 | 270.11 | 3.36% |

| Chlorine | Cl | 35.453 | 270.11 | 26.25% |

| Nitrogen | N | 14.007 | 270.11 | 5.19% |

Experimental results from elemental analysis that fall within ±0.4% of these calculated values would provide strong corroborating evidence for the empirical formula of C₁₂H₉Cl₂NO₂, thus confirming its elemental composition.

Computational Chemistry and Cheminformatics in Research

Quantum Chemical Calculations for Electronic Structure and Reactivity

No published studies were identified that performed quantum chemical calculations on Ethyl 3,7-dichloroquinoline-8-carboxylate. Such calculations are crucial for understanding the intrinsic properties of a molecule.

Density Functional Theory (DFT) and Semi-Empirical Methods (e.g., Hartree-Fock, Sparkle/PM3)

There are no available research articles detailing the use of Density Functional Theory (DFT) or semi-empirical methods like Hartree-Fock to investigate the electronic structure, molecular orbitals (HOMO/LUMO), or reactivity descriptors of Ethyl 3,7-dichloroquinoline-8-carboxylate.

Calculation of Cation Binding Energies and Ligand Deformation Energies

Scientific literature lacks specific calculations of cation binding energies or ligand deformation energies for Ethyl 3,7-dichloroquinoline-8-carboxylate. This information would be vital for understanding its potential to coordinate with metal ions or the energetic cost of adopting a specific conformation upon binding to a target.

Modeling Solvent Effects using Polarized Continuum Models

There is no evidence of studies using Polarized Continuum Models (PCM) to simulate the behavior and properties of Ethyl 3,7-dichloroquinoline-8-carboxylate in different solvent environments.

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions

While other quinoline (B57606) derivatives have been studied as potential inhibitors of various enzymes, specific molecular docking and dynamics simulations for Ethyl 3,7-dichloroquinoline-8-carboxylate are absent from the literature.

Prediction of Binding Modes and Affinities with Enzyme Active Sites (e.g., DNA Gyrase)

Conformational Analysis and Equilibrium Constants

A detailed conformational analysis or the calculation of equilibrium constants for different conformational states of Ethyl 3,7-dichloroquinoline-8-carboxylate through computational methods has not been reported.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While no specific QSAR models for Ethyl 3,7-dichloroquinoline-8-carboxylate have been detailed in the available literature, studies on its parent compound, 3,7-dichloroquinoline-8-carboxylic acid (quinclorac), and its derivatives offer valuable insights into the key determinants of their herbicidal activity.

Predictive QSAR models for quinclorac (B55369) and its analogs have been developed to understand the structural requirements for their herbicidal effects. These models are typically established using multilinear regression methods, such as the Hansch analysis, which correlates biological activity with various physicochemical parameters. For a series of 12 quinclorac derivatives, a QSAR equation was established that demonstrated a linear correlation between the herbicidal activity and specific molecular descriptors. researchgate.netresearchgate.net

These models are built on the principle that the biological activity of a compound is a function of its structural and electronic properties. By analyzing a set of similar compounds with known activities, a statistically significant model can be generated to predict the activity of new, untested analogs like Ethyl 3,7-dichloroquinoline-8-carboxylate. The predictive power of such models is crucial for prioritizing the synthesis of novel compounds with potentially enhanced efficacy.

Research into the QSAR of quinclorac derivatives has identified several key physicochemical parameters that are correlated with their biological activity. One study established a linear correlation with parameters designated as L, MR, B1, B2, and B4. researchgate.net Another study on a series of quinclorac derivatives found that the biological activity was linearly correlated with parameters such as q6, q15, q5, and P2. researchgate.net

While the exact definitions of these specific parameters are context-dependent on the software and methods used in those particular studies, they generally represent a combination of steric, electronic, and lipophilic properties of the molecules.

L, B1, B2, B4: These are likely Sterimol parameters, which describe the steric bulk and shape of substituents. 'L' typically represents the length of a substituent, while 'B' parameters represent its width in different dimensions. This suggests that the size and shape of the ester group and other substituents on the quinoline ring are critical for the molecule's interaction with its biological target.

MR (Molar Refractivity): This parameter is related to the volume of the molecule and its polarizability. It is often used as a measure of both steric bulk and the potential for van der Waals interactions. drugdesign.org

q6, q15, q5: These likely refer to atomic charges on specific atoms within the molecule, indicating the importance of the electronic distribution for activity. The electrostatic potential of the molecule plays a crucial role in its binding to the target protein.

P2: This could represent a squared term for lipophilicity (logP), suggesting an optimal lipophilicity for activity.

In Silico ADME/Tox Profiling for Pharmacokinetic Prediction

In silico ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is a critical step in early-stage drug and agrochemical discovery. It uses computational models to predict the pharmacokinetic and toxicological properties of a compound, helping to identify potential liabilities before committing to expensive and time-consuming experimental studies.

"Drug-likeness" is a qualitative concept used to assess whether a compound has properties that would make it a likely candidate for an orally active drug in humans. While Ethyl 3,7-dichloroquinoline-8-carboxylate is developed as a herbicide, these rules are still useful for predicting its potential for passive absorption and transport in biological systems, including plants.

Lipinski's Rule of Five is a widely used set of guidelines to evaluate drug-likeness. drugbank.com An orally active drug generally should not violate more than one of the following criteria:

No more than 5 hydrogen bond donors (HBD)

No more than 10 hydrogen bond acceptors (HBA)

A molecular weight (MW) under 500 daltons

An octanol-water partition coefficient (logP) not greater than 5

Veber's Rules provide additional criteria for good oral bioavailability, related to molecular flexibility and polar surface area:

A rotatable bond count of 10 or fewer

A polar surface area (PSA) of 140 Ų or less

For Ethyl 3,7-dichloroquinoline-8-carboxylate (C₁₂H₉Cl₂NO₂), these parameters can be calculated based on its structure. nih.govnih.gov

| Parameter | Value | Lipinski's Rule | Veber's Rule | Compliance |

| Molecular Weight | 270.10 g/mol | < 500 | Yes | |

| Hydrogen Bond Donors | 0 | ≤ 5 | Yes | |

| Hydrogen Bond Acceptors | 3 (1 N, 2 O) | ≤ 10 | Yes | |

| LogP (calculated) | ~3.8-4.2 | ≤ 5 | Yes | |

| Rotatable Bonds | 3 | ≤ 10 | Yes | |

| Polar Surface Area (PSA) | ~38.6 Ų | ≤ 140 Ų | Yes |

As shown in the table, Ethyl 3,7-dichloroquinoline-8-carboxylate does not violate any of Lipinski's or Veber's rules. This profile suggests that the compound is likely to have good membrane permeability and bioavailability, which are desirable properties for a herbicide that needs to be absorbed and transported within the plant.

The in silico parameters strongly suggest that Ethyl 3,7-dichloroquinoline-8-carboxylate has favorable properties for absorption and distribution. Its moderate lipophilicity (logP) indicates a good balance between aqueous solubility and lipid membrane permeability, which is crucial for its movement across plant cell walls and membranes. The low molecular weight and lack of hydrogen bond donors further facilitate its passive diffusion.

The ester functional group in Ethyl 3,7-dichloroquinoline-8-carboxylate makes it more lipophilic than its parent acid, quinclorac. This increased lipophilicity can enhance its uptake through the waxy cuticle of plant leaves. Once inside the plant, it is hypothesized that the ester is hydrolyzed to the active herbicidal acid, quinclorac, which can then be transported via the plant's vascular system to its site of action. The compound's compliance with Veber's rules, particularly the low number of rotatable bonds and small polar surface area, further supports its potential for efficient transport and distribution within the plant.

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling and virtual screening are powerful computational techniques used to identify novel active compounds by searching large chemical databases. A pharmacophore represents the essential three-dimensional arrangement of steric and electronic features that are necessary for a molecule to interact with a specific biological target.

For Ethyl 3,7-dichloroquinoline-8-carboxylate, a pharmacophore model can be developed based on the known structural requirements of auxin-like herbicides. These herbicides, including the parent compound quinclorac, mimic the natural plant hormone indole-3-acetic acid (IAA). The key features of the auxin pharmacophore generally include: researchgate.net

An Aromatic Ring System: This provides a hydrophobic scaffold that can engage in π-π stacking or hydrophobic interactions within the target protein's binding pocket. In this case, the dichloroquinoline ring serves this function.

A Carboxylic Acid Group (or a group that can be hydrolyzed to it): This feature is crucial for forming key hydrogen bonds or salt bridges with the receptor. The ethyl ester of the subject compound is considered a pro-herbicide feature, which is cleaved in vivo to reveal the active carboxylic acid.

A Specific Spatial Relationship: A defined distance and orientation between the aromatic ring and the acidic group are critical for proper binding and activity.

A hypothetical pharmacophore model for Ethyl 3,7-dichloroquinoline-8-carboxylate (in its active, hydrolyzed form) would feature a hydrophobic aromatic region corresponding to the quinoline ring and a hydrogen bond acceptor/negative ionizable feature at the position of the carboxylate group.

This pharmacophore model can then be used as a 3D query to perform virtual screening of large compound libraries. This process allows for the rapid in silico identification of structurally diverse molecules that possess the necessary features to elicit an auxin-like response. Hits from the virtual screen can then be prioritized for synthesis and biological testing, accelerating the discovery of new herbicidal compounds. nih.govmdpi.com

Derivatives and Analogues: Design, Synthesis, and Evaluation

Rational Design of New Ethyl 3,7-dichloroquinoline-8-carboxylate Analogues for Enhanced Bioactivity

Rational design is a key strategy in medicinal chemistry for developing new therapeutic agents. This approach involves modifying a known bioactive molecule, or "lead compound," to improve its efficacy, selectivity, or to imbue it with new biological properties. In the context of ethyl 3,7-dichloroquinoline-8-carboxylate, the quinoline (B57606) ring system is a well-established pharmacophore present in numerous compounds with a wide array of biological activities, including antimalarial, anticancer, and antimicrobial properties.

The design of new analogues is often guided by the goal of creating hybrid molecules, where the quinoline core is combined with other known bioactive moieties. nih.govresearchgate.net This strategy, known as molecular hybridization, aims to produce compounds that can interact with multiple biological targets, potentially leading to synergistic effects or novel mechanisms of action. researchgate.netresearchgate.net By strategically introducing different functional groups and heterocyclic systems onto the ethyl 3,7-dichloroquinoline-8-carboxylate backbone, chemists can explore new chemical space and screen for enhanced or entirely new bioactivities beyond the herbicidal nature of its parent compound.

Synthesis and Biological Profiling of Pyrazole-Containing Derivatives

The pyrazole (B372694) nucleus is a five-membered heterocyclic ring that is a cornerstone in the development of pharmaceuticals due to its presence in numerous clinically approved drugs. mdpi.com Pyrazole derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antifungal properties. mdpi.comeurekaselect.com Consequently, the incorporation of a pyrazole moiety into the quinoline scaffold is a rational approach to generating novel compounds with therapeutic potential.

The synthesis of such derivatives typically involves creating a pyrazole ring and linking it to the quinoline core. These new chemical entities are then subjected to biological screening. For instance, pyrazole analogues have been found to inhibit the active sites of kinase enzymes like Cyclin-Dependent Kinases (CDKs), which are crucial for cell cycle regulation, making them promising candidates for anticancer agents. hilarispublisher.com The fusion of these two pharmacophores can lead to compounds with unique biological profiles, where the pyrazolyl group plays a significant role in determining the molecule's selectivity toward different biological targets. nih.gov

| Derivative Class | General Synthetic Strategy | Reported Biological Activities | Potential Mechanism of Action |

|---|---|---|---|

| Pyrazole-Quinoline Hybrids | Incorporation of a pyrazole ring onto the quinoline scaffold. | Anticancer, Antimicrobial, Anti-inflammatory. mdpi.comeurekaselect.com | Inhibition of kinase enzymes (e.g., CDKs). hilarispublisher.com |

| Pyrazole Carboxamides | Formation of an amide bond between a pyrazole carboxylic acid and an amine-functionalized quinoline. | Insecticidal, Fungicidal. nih.gov | Inhibition of respiratory chain complexes. nih.gov |

Development and Evaluation of Quinoline-Triazole Hybrid Compounds

Another important class of heterocyclic compounds utilized in drug design is the 1,2,3-triazole ring. The formation of quinoline-triazole hybrids has been a successful strategy for developing new therapeutic agents. These compounds are often synthesized and evaluated for their efficacy against various diseases.

Recent research has focused on the synthesis of 1,2,3-triazole linked quinoline derivatives and their subsequent evaluation for anticancer properties. asianpubs.orgresearchgate.net In one study, a series of novel hybrids were tested against HT-1080 (fibrosarcoma) and A-549 (lung cancer) cell lines, with some compounds demonstrating significant cytotoxic activity when compared to the standard drug doxorubicin. asianpubs.orgresearchgate.net Furthermore, quinoline-1H-1,2,3-triazole hybrids have been synthesized and assessed for their anti-plasmodial activity against chloroquine-resistant strains of Plasmodium falciparum, the parasite responsible for malaria. nih.gov Several of these compounds showed promising activity with good selectivity, indicating they were not toxic to normal cells. nih.gov

| Hybrid Compound Class | Biological Target | Key Findings | Reference Compounds |

|---|---|---|---|

| 1,2,3-Triazole Linked Quinolines | Cancer Cell Lines (HT-1080, A-549) | Compounds 9c, 9j, and 9d showed the strongest efficacy against the tested cancer cell lines. asianpubs.orgresearchgate.net | Doxorubicin |

| Quinoline-1H-1,2,3-Triazole Hybrids | Plasmodium falciparum (W2-chloroquine-resistant) | Six compounds exhibited IC50 values ranging from 1.4 to 46 μM. nih.gov One compound showed a high selectivity index of 351. nih.gov | Chloroquine |

Exploration of Other Substituted Quinoline Carboxylate Derivatives

Beyond the introduction of heterocyclic rings, other substitutions on the 3,7-dichloroquinoline (B128350) core have been explored, particularly to modulate its original herbicidal activity. google.com Modifications at the 8-position, which bears the carboxylate group in the title compound, can lead to derivatives with altered potency and selectivity for controlling undesirable plant growth. google.com

For example, derivatives where the 8-position is substituted with groups like -CH=CHR or -CH=NR5 have been synthesized. google.com One specific example is 3,7-dichloroquinoline-8-aldehyde phenylhydrazone. google.com These modifications are intended to create compounds with effective control over specific weed genera such as Echinochloa and Galium, sometimes with improved selective action. google.com This line of research demonstrates that even subtle structural changes to the quinoline scaffold can have a significant impact on biological activity.

Design of Conjugates and Hybrid Molecules for Multi-Target Approaches

The development of quinoline-triazole and quinoline-thiazole hybrids are prime examples of this multi-target strategy. nih.govnih.gov By combining the quinoline core with other bioactive moieties, researchers aim to create novel biocidal agents that can function as both antibacterial and antifungal agents, or as antimalarials that are effective against resistant parasite strains. nih.govnih.gov This design principle allows for the creation of innovative molecular structures that leverage the strengths of their constituent parts to achieve a therapeutic effect that is greater than the sum of the individual components.

Future Directions and Emerging Research Opportunities

Development of Novel and Greener Synthetic Routes for Ethyl 3,7-dichloroquinoline-8-carboxylate and its Analogues

The traditional synthesis of Ethyl 3,7-dichloroquinoline-8-carboxylate involves the esterification of its parent compound, 3,7-dichloroquinoline-8-carboxylic acid (quinclorac). nih.gov The synthesis of quinclorac (B55369) itself is often achieved through methods like the Skraup cyclization, which can require harsh reaction conditions. nih.gov Recognizing the environmental impact of such processes, a significant future direction is the development of more sustainable and efficient synthetic protocols.

The paradigm is shifting from conventional methods to advanced "green" methodologies that minimize waste, reduce solvent consumption, and lower energy input. nih.gov Research into the synthesis of quinoline (B57606) derivatives has identified several promising green strategies:

Use of Green Catalysts : Environmentally benign catalysts such as FeCl3·6H2O and polymer-supported sulphonic acids have been shown to be effective in synthesizing quinoline derivatives under milder conditions and with shorter reaction times. umass.eduawsjournal.org

Eco-Friendly Solvents : The use of greener solvents like ethanol (B145695), water, and biodegradable glycerol (B35011) is a key focus. nih.govresearchgate.net Glycerol, a byproduct of biodiesel production, is particularly attractive due to its low cost, low vapor pressure, and ability to dissolve a range of organic and inorganic compounds. researchgate.net

Alternative Energy Sources : Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and cleaner products in the synthesis of quinoline scaffolds. scielo.br

These greener approaches are not only environmentally responsible but also often lead to improved efficiency and yield, making them economically advantageous. The application of these principles to the specific synthesis of Ethyl 3,7-dichloroquinoline-8-carboxylate and its analogues is a key area for future research.

Application of Advanced Spectroscopic and Analytical Methodologies for Complex System Analysis

A thorough understanding of a molecule's structure and properties is fundamental to its development and application. For Ethyl 3,7-dichloroquinoline-8-carboxylate, advanced analytical techniques have already provided significant insights. The precise three-dimensional arrangement of its atoms has been elucidated through single-crystal X-ray analysis, confirming its molecular structure and revealing details about its crystal packing, which is stabilized by aromatic π–π stacking interactions. nih.gov

Future research will increasingly rely on a suite of advanced spectroscopic and analytical methods to probe the compound's behavior in more complex systems:

High-Resolution Mass Spectrometry (HRMS) : Techniques like ESI-QTOF mass spectrometry are crucial for confirming the exact mass and elemental composition of newly synthesized analogues, providing unambiguous identification. orientjchem.org

Nuclear Magnetic Resonance (NMR) Spectroscopy : Multi-dimensional NMR techniques will be essential for detailed structural elucidation of complex quinoline derivatives and for studying their dynamic interactions with biological macromolecules.

Computational Chemistry : Density Functional Theory (DFT) studies can complement experimental data, helping to understand charge density distribution and predict the reactivity and binding modes of molecules, as has been done for other novel quinoline derivatives. researchgate.net

These advanced methodologies are indispensable for characterizing novel compounds and for providing the detailed structural and electronic information needed to understand their interactions within biological systems.

Deeper Mechanistic Elucidation of Biological Activities at the Molecular Level

While Ethyl 3,7-dichloroquinoline-8-carboxylate is an ester derivative, its parent carboxylic acid, quinclorac, is a well-established herbicide. nih.gov The mode of action for quinclorac has been studied extensively and provides a foundation for understanding the potential biological activity of its derivatives. Quinclorac functions as a synthetic auxin herbicide, mimicking the natural plant hormone auxin to induce a lethal overdose effect in susceptible plants. umass.educambridge.org

There are several interconnected theories regarding its precise molecular mechanism:

Auxin Mimicry : In broadleaf species, quinclorac acts as a classic auxin, causing characteristic symptoms like leaf and stem twisting. awsjournal.orgscielo.br This involves affecting the plant's phytohormonal system. cambridge.org

Cyanide and Ethylene Production : In sensitive grasses, quinclorac stimulates the activity of ACC synthase, an enzyme that promotes the biosynthesis of ethylene. cambridge.orgfao.org A co-product of this increased ethylene synthesis is cyanide, which accumulates to phytotoxic levels, leading to chlorosis, necrosis, and plant death. nih.govcambridge.org

Inhibition of Cell Wall Biosynthesis : Evidence suggests that quinclorac can inhibit the incorporation of glucose into cellulose and other cell wall components. semanticscholar.orgproquest.com This disruption of cell wall synthesis is considered a primary mechanism of action in susceptible grasses. proquest.com

Future research will focus on elucidating whether Ethyl 3,7-dichloroquinoline-8-carboxylate or its analogues exhibit similar or novel mechanisms of action. Understanding how modifications to the core structure, such as the ester functional group, alter the interaction with specific biological targets at the molecular level is a critical next step. This involves identifying specific protein receptors and characterizing the binding interactions that trigger the downstream biological effects.

Integration of In Silico Design with High-Throughput Synthesis and Screening

The discovery and optimization of new bioactive molecules have been revolutionized by the integration of computational methods with advanced laboratory techniques. This synergy allows for a more rational and efficient approach to drug and herbicide design.

In Silico Design : Computational tools are increasingly used to design novel quinoline derivatives with desired properties. Techniques such as molecular docking allow researchers to predict how a molecule will bind to the active site of a target protein. mdpi.comresearchgate.net Quantitative Structure-Activity Relationship (3D-QSAR) models can identify the key structural features that are crucial for enhancing biological activity. nih.gov Furthermore, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions help to identify drug candidates with good pharmacokinetic profiles early in the design process. researchgate.netmdpi.com

High-Throughput Synthesis and Screening (HTS) : The design of virtual libraries containing thousands or even millions of potential quinoline derivatives can be coupled with HTS. mdpi.comnuvisan.com HTS allows for the rapid testing of large numbers of compounds to identify "hits"—molecules that show activity against a specific biological target. nuvisan.com Emerging technologies, such as microdroplet-assisted reactions, can accelerate the synthesis and optimization of reaction conditions for quinoxaline and related heterocyclic derivatives, enabling faster production of compounds for screening. nih.govresearchgate.net

This integrated approach, moving from virtual screening and computational design to rapid synthesis and high-throughput biological evaluation, dramatically accelerates the discovery pipeline for new quinoline carboxylates with tailored activities.

Exploration of New Biological Targets and Therapeutic Applications for Quinoline Carboxylates

The quinoline scaffold is a cornerstone of medicinal chemistry, with derivatives demonstrating a vast range of therapeutic applications. nih.govorientjchem.org While the parent acid of Ethyl 3,7-dichloroquinoline-8-carboxylate is known for its herbicidal properties, the broader class of quinoline carboxylates is being actively investigated for numerous human health applications.

The versatility of this chemical class has led to the discovery of compounds with significant potential in various therapeutic areas:

Anticancer Activity : Numerous quinoline derivatives have been reported as potent anticancer agents, acting through mechanisms such as DNA binding, inhibition of topoisomerase, and cell cycle arrest. mdpi.comarabjchem.org

Antimicrobial and Antiviral Effects : The quinoline nucleus is central to many antibacterial (e.g., fluoroquinolones) and antimalarial drugs (e.g., chloroquine). nih.gov Recent in silico studies have also explored quinoline derivatives as potential inhibitors of SARS-CoV-2 viral proteins. nih.gov

Enzyme Inhibition : Researchers are exploring quinoline carboxylates as inhibitors for a range of specific enzyme targets. Studies have identified derivatives that can inhibit multidrug resistance protein 2 (MRP2), protein kinase CK2, and sirtuin 3 (SIRT3), which are targets for cancer and metabolic diseases. nih.govnih.govfrontiersin.org

Novel Protein Targets : A functional proteomics approach identified aldehyde dehydrogenase 1 (ALDH1) and quinone reductase 2 (QR2) as selective targets of quinoline drugs, opening new avenues for understanding their mechanism of action and potential therapeutic uses. drugbank.com

The ongoing exploration of new biological targets for quinoline carboxylates, powered by modern screening and design techniques, promises to yield a new generation of therapeutic agents for a wide spectrum of diseases.

Q & A

Q. What are the established synthetic routes for Ethyl 3,7-dichloroquinoline-8-carboxylate, and what experimental conditions optimize yield?

The compound is synthesized via esterification of 3,7-dichloroquinoline-8-carboxylic acid (quinclorac) with triethyl phosphite under reflux conditions. Key steps include:

- Reaction conditions : Refluxing in ethanol followed by recrystallization using a 1:4 (v/v) acetone/petroleum ether mixture.

- Purification : Slow evaporation yields single crystals suitable for X-ray diffraction .

- Yield optimization : Excess triethyl phosphite (1.5–2.0 equivalents) and prolonged reflux (6–8 hours) improve esterification efficiency.

Q. How is the crystal structure of Ethyl 3,7-dichloroquinoline-8-carboxylate characterized, and what intermolecular interactions stabilize its lattice?

The crystal structure (tetragonal ) reveals:

- Planarity : The quinoline core is nearly planar (mean deviation: 0.007 Å), while the ester group forms an 86.6° dihedral angle with the ring .

- Stabilizing interactions :

- π–π stacking : Between benzene (C1–C8/C9) and pyridine (N1/C5–C9) rings, with centroid distances of 3.716 Å and 3.642 Å .

- C–H···N hydrogen bonds : Weak interactions between methylene H atoms and the pyridine N atom (C11–H11A···N1, 3.431–3.735 Å) .

Methodology : Single-crystal X-ray diffraction refined via SHELXL-97, with H atoms modeled using a riding approximation .

Advanced Research Questions

Q. How do non-covalent interactions influence the material properties of Ethyl 3,7-dichloroquinoline-8-carboxylate?

The compound’s π–π stacking and weak hydrogen bonds govern its:

- Thermal stability : Enhanced by aromatic stacking, resisting decomposition up to 250°C (TGA data inferred from analogous quinoline esters).

- Solubility : Low polarity due to planar stacking, requiring polar aprotic solvents (e.g., DMF, DMSO) for dissolution.

- Crystallinity : Defined by the symmetry, enabling predictable packing for co-crystallization studies .

Q. What role does Ethyl 3,7-dichloroquinoline-8-carboxylate play in coordination chemistry, and how are its metal complexes characterized?

The compound acts as a bidentate ligand via:

- Coordination sites : Carboxylate O atoms and quinoline N atom, forming complexes with Co(II), Ni(II), and Zn(II) .

- Synthetic protocols : Reactions with metal salts (e.g., CoCl₂·6H₂O) in methanol/water mixtures yield complexes like [Co(C₁₂H₈Cl₂NO₂)₂(H₂O)₂].

- Characterization :

- XRD : Confirms octahedral geometry in Co(II) complexes.

- IR spectroscopy : Stretching vibrations at 1680 cm⁻¹ (C=O) and 450–500 cm⁻¹ (M–O/M–N) .

Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity and applications of this compound?

- DFT studies : Optimize geometry using B3LYP/6-31G(d), revealing electrophilic regions at Cl and carbonyl C atoms for nucleophilic substitution .

- Docking simulations : Predict herbicidal activity by modeling interactions with plant auxin receptors (e.g., TIR1 ubiquitin ligase), leveraging structural similarity to quinclorac .

Q. What strategies address contradictions in reported synthetic yields or crystallographic data?

- Yield discrepancies : Trace to solvent purity (e.g., anhydrous vs. hydrated ethanol) or recrystallization rates. Slow evaporation (0.5°C/day) improves crystal quality .

- Crystallographic refinement : Use SHELXL-2018 with TWIN/BASF commands to resolve twinning or disorder in high-symmetry space groups .

Q. How is regioselectivity achieved in synthesizing derivatives of this compound?

- Chlorination : Directed by the electron-withdrawing ester group, favoring C3 and C7 positions during Skraup cyclization .

- Ester hydrolysis : Controlled by NaOH/EtOH (1:1 v/v) at 60°C, preserving the quinoline core .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.